(2S)-2-amino-4-chloropent-4-enoate
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Overview
Description
L-2-amino-4-chloropent-4-enoate is a L-alpha-amino acid anion. It derives from a pent-4-enoate. It is a conjugate acid of a L-2-amino-4-chloropent-4-enoic acid.
Scientific Research Applications
Crystal Packing and Interactions
(2S)-2-amino-4-chloropent-4-enoate and its derivatives exhibit unique interactions in crystal packing. Studies have shown the presence of rare N⋯π and O⋯π interactions, which are significant in the crystal structure formation of related compounds (Zhang, Wu, & Zhang, 2011).
Synthesis of Unnatural α-Amino Acid Derivatives
This compound has been used in the synthesis of highly substituted unnatural α-amino esters. These compounds are prepared via a palladium-catalyzed three-component coupling method, demonstrating its utility in complex organic synthesis (Hopkins & Malinakova, 2007).
Preparation of Heterocyclic Systems
Derivatives of this compound are used in the synthesis of various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones. These compounds have potential applications in medicinal chemistry and drug design (Selič, Grdadolnik, & Stanovnik, 1997).
Role in HIV-Protease Assay
A derivative of this compound has been used to develop a selective HIV-protease assay. The compound serves as a part of chromogenic protease substrates, aiding in the detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Enzymatic Reduction in Biocatalysis
The compound and its related enzymes have been studied for their role in biocatalytic processes, specifically in the enzymatic reduction of aromatic enoates. This research expands the biocatalytic toolbox for enantioselective hydrogenation of carbon-carbon double bonds (Mordaka, Hall, Minton, & Stephens, 2017).
Properties
Molecular Formula |
C5H7ClNO2- |
---|---|
Molecular Weight |
148.57 g/mol |
IUPAC Name |
(2S)-2-amino-4-chloropent-4-enoate |
InChI |
InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/p-1/t4-/m0/s1 |
InChI Key |
WLZNZXQYFWOBGU-BYPYZUCNSA-M |
Isomeric SMILES |
C=C(C[C@@H](C(=O)[O-])N)Cl |
SMILES |
C=C(CC(C(=O)[O-])N)Cl |
Canonical SMILES |
C=C(CC(C(=O)[O-])N)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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